3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile
Overview
Description
3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound is characterized by the presence of a formyl group at the third position, a trifluoromethyl group at the sixth position, and a carbonitrile group at the fifth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack formylation reaction, which introduces the formyl group into the indole ring. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions .
Another approach involves the use of 3-amino-4-methylpyridines as starting materials, which undergo a series of transformations to yield the desired product. This method is efficient, scalable, and does not require the use of metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-6-(trifluoromethyl)-1H-indole-5-carbonitrile.
Reduction: 3-Formyl-6-(trifluoromethyl)-1H-indole-5-amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonitrile group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-Formylchromone: Another formyl-substituted compound with a chromone backbone, known for its diverse biological activities.
6-Substituted 3-Formyl Chromone Derivatives: These compounds have been investigated for their potential as anti-diabetic agents.
Uniqueness
3-Formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-formyl-6-(trifluoromethyl)-1H-indole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)9-2-10-8(1-6(9)3-15)7(5-17)4-16-10/h1-2,4-5,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQBSHSPTCCKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1C(=CN2)C=O)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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